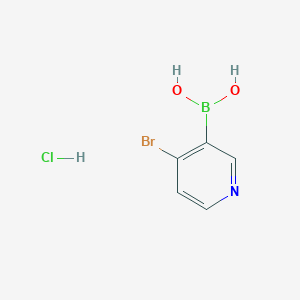

4-Bromopyridine-3-boronic acid HCl

Description

Properties

Molecular Formula |

C5H6BBrClNO2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(4-bromopyridin-3-yl)boronic acid;hydrochloride |

InChI |

InChI=1S/C5H5BBrNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H |

InChI Key |

JXJSVTUARWNMNN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CN=C1)Br)(O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-Bromopyridine-3-boronic acid HCl

This guide details the technical specifications, synthesis, and application of 4-Bromopyridine-3-boronic acid hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Core Identity & Physicochemical Profile

This compound is a regio-defined pyridine building block used primarily to introduce the 4-bromopyridine scaffold into complex drug targets via Suzuki-Miyaura cross-coupling. The hydrochloride salt form is engineered to mitigate the inherent instability (protodeboronation) of the free pyridine boronic acid.

| Property | Specification |

| Compound Name | 4-Bromopyridine-3-boronic acid hydrochloride |

| CAS Number (Free Acid) | 1256355-39-1 (Primary Reference) |

| CAS Number (HBr Salt) | 2121512-92-1 |

| CAS Number (HCl Salt) | Not formally assigned a unique CAS in public registries; refer to Free Acid CAS. |

| Molecular Formula | C₅H₅BBrClNO₂ |

| Molecular Weight | 238.27 g/mol |

| Appearance | White to off-white hygroscopic powder |

| Solubility | Soluble in MeOH, DMSO, Water (with decomposition over time) |

| Storage | -20°C, under Argon/Nitrogen (Hygroscopic & Protodeboronation prone) |

Synthesis & Manufacturing Protocol

The synthesis of 4-Bromopyridine-3-boronic acid relies on Directed Ortho-Metalation (DoM) . Unlike standard halogen-lithium exchange which would target the bromine, this protocol uses a non-nucleophilic base to deprotonate the C3 position ortho to the bromine, preserving the halogen for future functionalization.

Mechanism of Action: The "Halogen Dance" Avoidance

The key challenge is preventing the Halogen Dance (isomerization) or nucleophilic attack on the bromine.

-

Precursor: 4-Bromopyridine hydrochloride (converted to free base in situ).

-

Reagent: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

-

Condition: Cryogenic (-78°C) to kinetically favor C3-deprotonation over Br-Li exchange.

Step-by-Step Synthesis Protocol

-

Free Base Generation:

-

Suspend 4-bromopyridine HCl in Et₂O. Treat with saturated NaHCO₃. Separate organic layer, dry over MgSO₄, and concentrate immediately before use (free base is unstable).

-

-

Metalation (C3-Lithiation):

-

In a flame-dried Schlenk flask under Ar, dissolve 4-bromopyridine (1.0 eq) in anhydrous THF. Cool to -78°C .[1][2]

-

Add LDA (1.1 eq) dropwise over 30 min. Crucial: Maintain temp < -75°C to prevent benzyne formation.

-

Stir for 1 hour. The solution turns deep yellow/orange, indicating the formation of 4-bromo-3-lithiopyridine .

-

-

Borylation:

-

Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise.

-

Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

-

-

Hydrolysis & Salt Formation:

-

Quench with 2M HCl (aq).

-

The acidic medium hydrolyzes the boronate ester to the boronic acid and simultaneously protonates the pyridine nitrogen, precipitating the HCl salt .

-

Filter the precipitate and wash with cold Et₂O to remove organic impurities.

-

Caption: Kinetic control pathway for regioselective synthesis of the 3-borono isomer.

Critical Instability: Protodeboronation

Pyridine boronic acids are notoriously unstable due to Protodeboronation , where the C-B bond breaks, replaced by a proton. This is accelerated by:

-

Basic pH: Formation of the boronate "ate" complex makes the C-B bond more labile.

-

Ortho-Heteroatoms: The pyridine nitrogen's electron-withdrawing nature destabilizes the C-B bond.

Why the HCl Salt? Protonating the pyridine nitrogen (Py-H⁺) reduces the electron density on the ring, making the C-B bond less susceptible to nucleophilic attack by water/base during storage. Always store as the salt.

Application: Orthogonal Cross-Coupling

This building block enables Orthogonal Functionalization . The Boronic acid (C3) and Bromine (C4) have distinct reactivities.

-

Reaction 1: Suzuki Coupling (C3-Selective)

-

Under standard Suzuki conditions, the C-B bond reacts preferentially over the C-Br bond if a mild base and appropriate catalyst are used.

-

-

Reaction 2: S_NAr or Second Coupling (C4-Selective)

-

The remaining C4-Br is activated for Nucleophilic Aromatic Substitution (S_NAr) or a second cross-coupling (e.g., Buchwald-Hartwig).

-

Standard Suzuki Protocol (C3-Arylation)

-

Substrates: 4-Bromopyridine-3-boronic acid HCl (1.0 eq) + Aryl Bromide (1.0 eq).

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

-

Base: K₃PO₄ (3.0 eq) – Note: Carbonate bases may be too weak to neutralize the HCl salt effectively.

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Temp: 80-90°C.

Mechanistic Pathway:

-

Neutralization: Base neutralizes HCl -> Free Boronic Acid.

-

Transmetalation: Boronate attacks Pd(II)-Aryl species.

-

Reductive Elimination: Forms C3-Aryl-4-Bromopyridine.

Caption: Catalytic cycle highlighting the entry point of the boronic acid at the Transmetalation step.

References

-

Synthesis of Pyridyl Boronic Acids via DoM : Mongin, F., & Quéguiner, G. (2001). "Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines and isoquinolines)." Tetrahedron, 57(19), 4059-4090. Link

-

Protodeboronation Mechanisms : Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Regioselective Lithiation of Halopyridines : Schlosser, M. (2005).[3] "The 2×3 Isomerization of Halopyridines." Angewandte Chemie International Edition, 44(3), 376-393. Link

-

Commercial Data & Properties : BLD Pharm Repository, CAS 1256355-39-1 Entry. Link

Sources

4-Bromopyridine-3-boronic acid hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of 4-Bromopyridine-3-boronic acid hydrochloride, a pivotal reagent in modern organic synthesis and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, with a strong emphasis on its application in cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of Pyridine Boronic Acids

Heterocyclic boronic acids are indispensable tools in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1] Among these, pyridine-based boronic acids offer a unique combination of electronic properties and hydrogen bonding capabilities, making them highly sought-after intermediates. 4-Bromopyridine-3-boronic acid hydrochloride, in particular, presents a strategically functionalized scaffold, featuring a bromine atom and a boronic acid group on a pyridine ring. This arrangement allows for sequential and site-selective modifications, a crucial advantage in the synthesis of novel compounds with potential biological activity.[2][3]

The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[4][5] The presence of the bromine atom provides an additional reactive handle for a variety of transformations, including other cross-coupling reactions and nucleophilic aromatic substitutions.[2] The hydrochloride salt form enhances the stability and handling of the compound.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of 4-Bromopyridine-3-boronic acid hydrochloride are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H6BBrClNO2 | [6] |

| Molecular Weight | 238.27 g/mol | [6] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [6] |

| Storage | Recommended to be stored in a cool, dark place (<15°C) under an inert atmosphere. The compound is hygroscopic. | [7][8] |

The hydrochloride salt form improves the stability of the boronic acid, which can be susceptible to protodeboronation, especially under certain pH conditions.[9]

Chemical Structure:

The chemical structure of 4-Bromopyridine-3-boronic acid hydrochloride is characterized by a pyridine ring substituted at the 4-position with a bromine atom and at the 3-position with a boronic acid group [-B(OH)2]. The pyridine nitrogen is protonated and associated with a chloride counter-ion.

Caption: Chemical structure of 4-Bromopyridine-3-boronic acid hydrochloride.

Synthesis of 4-Bromopyridine-3-boronic acid hydrochloride

The synthesis of pyridine boronic acids can be challenging due to the electron-deficient nature of the pyridine ring.[1] A common and effective method for the preparation of 4-Bromopyridine-3-boronic acid involves a halogen-metal exchange followed by trapping with a borate ester.

Synthetic Workflow:

A typical synthetic procedure starts from a suitable brominated pyridine precursor.

Caption: General synthetic workflow for 4-Bromopyridine-3-boronic acid hydrochloride.

Detailed Experimental Protocol:

The following protocol is a representative example of the synthesis, adapted from established literature procedures.[10][11]

Materials:

-

4-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (HCl) solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexanes or other suitable recrystallization solvent

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromopyridine and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium solution is added dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. This step is critical as the low temperature prevents side reactions.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of an aqueous HCl solution while the mixture is still cold. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

-

Isolation and Purification: The aqueous layer is separated, and the organic layer is extracted with an aqueous HCl solution. The combined aqueous layers are then carefully neutralized with a base (e.g., NaOH) to a pH of approximately 7.[11] The resulting precipitate is collected by filtration, washed with cold water, and then with a non-polar solvent like hexanes. The crude product can be further purified by recrystallization.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Bromopyridine-3-boronic acid hydrochloride lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions.[12] This powerful reaction enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex.[5]

Reaction Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.

-

Transmetalation: The organoboron reagent (in this case, the 4-bromopyridinylboronate) transfers its organic group to the palladium(II) complex. This step often requires the presence of a base to activate the boronic acid.[5]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling:

Materials:

-

4-Bromopyridine-3-boronic acid hydrochloride

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand)

-

Base (e.g., K2CO3, Na2CO3, Cs2CO3)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

-

Neutralization: Prior to the reaction, the 4-Bromopyridine-3-boronic acid hydrochloride must be neutralized. This can be achieved by dissolving it in a suitable solvent and adding a stoichiometric amount of a base, or by using an excess of the base required for the coupling reaction itself. A common procedure involves dissolving the hydrochloride salt in a saturated sodium bicarbonate solution and extracting the free base into an organic solvent like dichloromethane.[13]

-

Reaction Setup: A reaction vessel is charged with the neutralized 4-bromopyridine-3-boronic acid, the aryl halide, the palladium catalyst, the base, and the solvent system.

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.

-

Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

The development of efficient Suzuki-Miyaura coupling methods for 4-pyridine boronate derivatives is an active area of research, with a focus on suppressing impurities derived from phosphorus ligands.[14]

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Handling: 4-Bromopyridine-3-boronic acid hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[7][15] It causes skin and serious eye irritation and may cause respiratory irritation.[16][17] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[16][17] Avoid formation of dust and aerosols.[17]

-

Storage: The compound is hygroscopic and should be stored in a tightly closed container in a dry and cool place, preferably under an inert atmosphere.[7][16]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[7]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][16][17][18]

Conclusion

4-Bromopyridine-3-boronic acid hydrochloride is a highly valuable and versatile building block for organic synthesis, particularly in the construction of complex heterocyclic compounds. Its dual functionality allows for selective and sequential transformations, making it a powerful tool in the arsenal of medicinal and process chemists. A thorough understanding of its properties, synthesis, and reactivity, especially in the context of the Suzuki-Miyaura cross-coupling, is crucial for its successful application in the development of novel pharmaceuticals and other advanced materials.

References

-

PUROCHEM. The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. 2026. Available from: [Link]

-

The Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Available from: [Link]

-

PUROCHEM. How to synthesize 4 - bromopyridine hydrochloride? 2025. Available from: [Link]

-

BoronPharm. 4-Bromopyridine-3-boronic acid HCl. Available from: [Link]

-

Quick Company. A Process For Preparation Of Tetrahydropyridine Analogs. Available from: [Link]

-

LJMU Research Online. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Available from: [Link]

-

NIST WebBook. 3-Bromopyridine hydrochloride. Available from: [Link]

-

PharmaCompass.com. 4-Bromo pyridine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

ResearchGate. How to neutralize 4-Bromopyridine hydrochloride? 2022. Available from: [Link]

-

PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

-

Organic Syntheses. 3-pyridylboronic acid. Available from: [Link]

-

ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available from: [Link]

-

MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. 2022. Available from: [Link]

-

YouTube. Suzuki cross-coupling reaction. 2020. Available from: [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. 2025. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. boronpharm.com [boronpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Bromopyridine Hydrochloride | 19524-06-2 | TCI AMERICA [tcichemicals.com]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. echemi.com [echemi.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

4-Bromo-3-pyridylboronic Acid HCl: Molecular Weight, Stability Dynamics, and Application Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern pharmaceutical research and complex organic synthesis, heteroaryl boronic acids are indispensable building blocks, particularly for constructing drug-like scaffolds via palladium-catalyzed cross-coupling. Among these, 4-Bromo-3-pyridylboronic acid serves as a highly functionalized bifunctional reagent. However, 3-pyridylboronic acids are notoriously susceptible to protodeboronation—a degradation pathway that cleaves the carbon-boron bond[1].

To mitigate this inherent instability, the compound is frequently synthesized and stored as a hydrochloride (HCl) salt. This whitepaper provides a rigorous breakdown of the 4-Bromo-3-pyridylboronic acid HCl molecular weight , the mechanistic rationale behind its salt formulation, and self-validating protocols for both analytical verification and synthetic application.

Physicochemical Profiling & Molecular Weight Derivation

Understanding the exact molecular weight and isotopic distribution of 4-Bromo-3-pyridylboronic acid HCl is critical for precise stoichiometric calculations and mass spectrometry (MS) validation.

The molecular weight is derived from the sum of the free base (C₅H₅BBrNO₂) and the hydrochloride molecule (HCl). Because bromine exists naturally as two stable isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the compound exhibits a distinct isotopic signature critical for LC-MS identification.

Quantitative Data Summary

| Property | Free Base | Hydrochloride (HCl) Salt |

| Chemical Name | 4-Bromo-3-pyridylboronic acid | 4-Bromo-3-pyridylboronic acid hydrochloride |

| Molecular Formula | C₅H₅BBrNO₂ | C₅H₅BBrNO₂ · HCl |

| CAS Number | 1256355-39-1[2] | N/A (Salt specific) |

| Monoisotopic Mass | 200.96 g/mol | 236.93 g/mol |

| Average Molecular Weight | 201.82 g/mol [2] | 238.28 g/mol |

| Physical State | Solid | Crystalline Solid |

| Stability | Prone to protodeboronation | Highly stable under ambient storage |

Causality Note: The average molecular weight of 238.28 g/mol must be used for bulk stoichiometric calculations in the laboratory, whereas the monoisotopic mass is utilized for high-resolution mass spectrometry (HRMS) targeting.

Mechanistic Insights: The Imperative of the HCl Salt

The synthesis of 2,2′-bipyridines and other heteroaryl arrays via Suzuki-Miyaura coupling historically suffered from low yields due to the instability of pyridylboron compounds[3]. The nitrogen atom in the pyridine ring is strongly electron-withdrawing. In aqueous or basic conditions, this electronic effect polarizes the carbon-boron bond, making it highly susceptible to hydrolytic cleavage (protodeboronation), yielding the degraded 3-bromopyridine[4].

Why the HCl Salt? By converting the free base into a hydrochloride salt, the pyridine nitrogen is protonated to form a pyridinium ion. This protonation alters the electronic landscape of the ring, sterically and electronically shielding the boronic acid moiety from nucleophilic attack by water or base during storage.

Diagram 1: Degradation pathway of free base vs. stabilization via HCl salt formation.

Analytical Verification Protocol (Self-Validating System)

Before deploying 4-Bromo-3-pyridylboronic acid HCl in complex syntheses, its molecular weight and structural integrity must be validated. The following LC-MS protocol is designed to confirm the mass while accounting for the dissociation of the HCl salt in solution.

Step-by-Step LC-MS Protocol

Objective: Verify the presence of the [M+H]⁺ ion of the free base (m/z ~201.9 / 203.9).

-

Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade Methanol/Water (50:50 v/v). Causality: The polar solvent mixture ensures complete dissolution and dissociation of the HCl, allowing the free base to be ionized.

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid acts as an ionization enhancer for positive electrospray ionization (ESI+), ensuring the pyridine nitrogen is protonated for detection.

-

-

Mass Spectrometry Parameters:

-

Mode: ESI Positive (ESI+).

-

Scan Range: m/z 100 to 500.

-

-

Data Interpretation (The Self-Validation):

-

You will not observe the intact salt mass (238.28). Instead, look for the protonated free base [M+H]⁺.

-

Due to the bromine atom, a distinct 1:1 doublet must appear at m/z 201.9 (⁷⁹Br) and m/z 203.9 (⁸¹Br). If this doublet is absent, the compound has degraded (likely to 3-bromopyridine, m/z 158.0/160.0).

-

Application Workflow: Suzuki-Miyaura Cross-Coupling

4-Bromo-3-pyridylboronic acid is a bifunctional reagent; it contains both a boronic acid (nucleophile) and a bromide (electrophile). This allows for controlled, sequential coupling reactions to build complex poly-heterocycles.

Standard Operating Procedure: Controlled Coupling

To prevent polymerization (the molecule coupling with itself), the reaction must be carefully controlled, often by utilizing the boronic acid moiety first against a more reactive aryl iodide.

-

Reagent Preparation: Weigh 1.0 equivalent of 4-Bromo-3-pyridylboronic acid HCl (using the 238.28 g/mol MW for calculations) and 1.0 equivalent of the target Aryl Iodide.

-

Base Selection: Add 3.0 equivalents of Potassium Carbonate (K₂CO₃). Causality: One equivalent of base is consumed immediately to neutralize the HCl salt; the remaining two equivalents are required to activate the boronic acid into the reactive boronate species[4].

-

Catalyst Addition: Add 0.05 equivalents of Pd(dppf)Cl₂.

-

Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/Water (4:1). Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step.

-

Reaction Conditions: Heat to 80°C under a nitrogen atmosphere for 4-6 hours. Monitor via LC-MS until the doublet at m/z 201.9/203.9 is consumed.

Diagram 2: Suzuki-Miyaura catalytic cycle emphasizing the role of base activation for the HCl salt.

Conclusion

The precise molecular weight of 4-Bromo-3-pyridylboronic acid HCl (238.28 g/mol ) is more than a trivial physicochemical property; it is a reflection of a deliberate chemical stabilization strategy. By utilizing the hydrochloride salt, chemists bypass the rapid protodeboronation that plagues free pyridylboronic acids, unlocking reliable pathways to synthesize complex pharmaceutical intermediates and advanced materials.

References

-

ResearchGate - The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction URL: [Link]

-

Durham E-Theses - Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls URL:[Link]

Sources

The Pyridine Paradox: A Technical Guide to the Divergent Reactivity of 4-Bromopyridine-3-boronic Acid vs. 3-Bromopyridine-4-boronic Acid

Executive Summary

In the realm of modern drug discovery and complex scaffold synthesis (e.g., azaindoles, functionalized kinase inhibitors), bifunctional building blocks are indispensable. Among these, 4-bromopyridine-3-boronic acid [1] and 3-bromopyridine-4-boronic acid [] represent a classic paradox in heterocyclic chemistry. While they share the same molecular weight and functional groups, their reactivity profiles in palladium-catalyzed cross-coupling reactions are vastly different.

As a Senior Application Scientist, I have observed that treating these isomers interchangeably is a primary cause of synthetic failure. This whitepaper deconstructs the electronic topography of these molecules, explains the causality behind their divergent reactivity, and provides a self-validating protocol for their successful application.

Structural & Electronic Topography (The "Why")

The reactivity of halogenated pyridine-boronic acids is dictated by the position of the substituents relative to the highly electronegative pyridine nitrogen (N1).

The Oxidative Addition Axis (C-Br Activation)

In palladium-catalyzed Suzuki-Miyaura couplings, the first step is the oxidative addition of the Pd(0) catalyst into the C-Br bond.

-

4-Bromopyridine-3-boronic acid: The bromine is at the C4 position, directly para to the nitrogen atom. The electron-withdrawing nature of the nitrogen severely depletes the electron density at C4, highly activating the C-Br bond for rapid oxidative addition.

-

3-Bromopyridine-4-boronic acid: The bromine is at the C3 position, meta to the nitrogen. The meta position is relatively insulated from the inductive and resonance-withdrawing effects of the nitrogen, rendering this C-Br bond significantly less active.

The Transmetalation Axis (C-B Stability)

Boronic acids are susceptible to protodeboronation (the hydrolytic cleavage of the C-B bond), a process that competes with transmetalation[3].

-

Both 3- and 4-pyridineboronic acids are phenomenologically stable compared to the highly labile 2-pyridineboronic acid[4].

-

However, the boronic acid at the C4 position (in 3-bromo-4-borono) is slightly more prone to base-catalyzed protodeboronation under harsh conditions because the resulting transient carbanion is resonance-stabilized by the para-nitrogen. The C3-boronic acid (in 4-bromo-3-borono) lacks this direct resonance stabilization, making it exceptionally robust.

Electronic effects dictating divergent cross-coupling reactivity in pyridine isomers.

Comparative Reactivity Matrix

To facilitate rational experimental design, the quantitative and qualitative properties of these two building blocks are summarized below.

| Physicochemical Property | 4-Bromopyridine-3-boronic acid | 3-Bromopyridine-4-boronic acid |

| CAS Number | 1256355-39-1[1] | 458532-99-5[] |

| C-Br Position (vs. N) | Para (C4) - Highly Activated | Meta (C3) - Moderately Activated |

| C-B(OH)₂ Position (vs. N) | Meta (C3) - High Stability | Para (C4) - Moderate Stability |

| Aqueous Speciation | Zwitterionic / Neutral Equilibrium[4] | Predominantly Zwitterionic[4] |

| Relative Oxidative Addition Rate | Fast ( | Slow ( |

| Protodeboronation Risk (pH > 10) | Low | Moderate |

| Optimal Cross-Coupling Temp | 60 °C – 80 °C | 90 °C – 100 °C |

Mechanistic Causality in Chemoselective Cross-Coupling

When utilizing these bifunctional molecules, the goal is often to perform a chemoselective Suzuki-Miyaura coupling —reacting the boronic acid moiety with an external aryl halide while leaving the internal C-Br bond intact for subsequent functionalization (or vice versa).

The Causality of Catalyst and Base Selection:

Pyridineboronic acids exist predominantly as zwitterions in aqueous media[4]. To facilitate transmetalation, the boronic acid must be converted to the reactive boronate complex

-

Why K₃PO₄? We select Potassium Phosphate (K₃PO₄) over weaker bases like Na₂CO₃ because it provides a sufficiently high pH to form the boronate complex without being so caustic (like NaOH) that it accelerates protodeboronation[3].

-

Why Pd(dppf)Cl₂? The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This proximity accelerates the reductive elimination step, which is critical when dealing with sterically demanding ortho-substituted pyridine rings. It prevents the catalyst from stalling and degrading.

Self-Validating Experimental Protocol

The following protocol is designed for the chemoselective coupling of the boronic acid moiety of 4-Bromopyridine-3-boronic acid with an external aryl iodide, preserving the C4-Br bond. It is engineered as a "self-validating system" with built-in diagnostic checks.

Step-by-Step Methodology

Step 1: Reagent Preparation & Stoichiometry

-

Action: Charge a Schlenk flask with 4-Bromopyridine-3-boronic acid (1.0 eq), Aryl Iodide (0.9 eq, to ensure complete consumption of the halide), K₃PO₄ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Validation Check: Inspect the boronic acid visually. It must be a free-flowing powder. If it appears glassy or sticky, it has dehydrated into a boroxine, which will skew your stoichiometry and require recalculation based on the trimer mass.

Step 2: Solvent Degassing (Critical)

-

Action: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Submerge an argon sparging needle directly into the solvent and bubble vigorously for 15 minutes.

-

Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like dppf), killing the catalyst.

-

Validation Check: Upon initial heating (Step 3), the solution should turn a deep red/orange. If the solution instantly turns opaque black, Pd-black has precipitated due to oxygen ingress. Abort, discard, and restart.

Step 3: Controlled Heating

-

Action: Heat the reaction mixture to 80 °C under an argon atmosphere.

-

Causality: 80 °C provides enough thermal energy to overcome the activation barrier for the external Aryl-Iodide oxidative addition, but is low enough to prevent the internal C4-Br from reacting with the catalyst (which would lead to uncontrolled polymerization).

Step 4: In-Process Monitoring

-

Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Check: Look for the disappearance of the Aryl Iodide mass. Crucially, monitor for a mass corresponding to

. If this mass is present, protodeboronation is occurring, indicating the temperature is too high or the base is too concentrated.

Step 5: Workup & Isolation

-

Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Step-by-step self-validating workflow for chemoselective Suzuki-Miyaura coupling.

References

- BLD Pharm. "1256355-39-1 | 4-Bromopyridine-3-boronic acid." BLD Pharm Catalog.

- BOC Sciences. "CAS 458532-99-5 (3-Bromopyridin-4-ylboronic acid)." BOC Sciences Catalog.

- ResearchGate. "Tautomeric equilibria and binding selectivity of pyridineboronic acids." ResearchGate Publications.

- Semantic Scholar. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromopyridine-3-boronic acid hydrochloride

This guide provides a comprehensive overview of the physical properties of 4-Bromopyridine-3-boronic acid hydrochloride, a key building block in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established analytical methodologies to offer a practical framework for handling and characterizing this compound.

Introduction

4-Bromopyridine-3-boronic acid hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry. Its utility as a precursor in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes a thorough understanding of its physical characteristics essential for its effective application in the synthesis of complex molecules. This guide will delve into the key physical parameters of this compound, providing both reported data and standardized protocols for their experimental determination.

Chemical Structure and Molecular Properties

The structural integrity and, consequently, the physical behavior of 4-Bromopyridine-3-boronic acid hydrochloride are dictated by its unique arrangement of atoms. The presence of a pyridine ring, a bromine atom, a boronic acid group, and its formulation as a hydrochloride salt all contribute to its distinct properties.

Figure 1: Chemical structure of 4-Bromopyridine-3-boronic acid hydrochloride.

Summary of Physical Properties

Precise experimental data for 4-Bromopyridine-3-boronic acid hydrochloride is not extensively reported in publicly available literature. The following table summarizes known data for the compound and its close analogs, providing a valuable reference point for researchers. It is important to note that the salt form (hydrochloride vs. hydrobromide) can influence properties such as melting point and solubility.

| Property | Value/Information | Source/Comment |

| Molecular Formula | C₅H₅BBrClNO₂ | - |

| Molecular Weight | 238.27 g/mol | [1] |

| Appearance | White to off-white solid is expected. | Based on related compounds. |

| Melting Point | Data not available. The related 4-Bromopyridine-3-carboxylic acid has a melting point of 118-134 °C. The free base, 4-Bromopyridine, melts at 53-56 °C.[2][3] | The hydrochloride salt is expected to have a significantly higher melting point than the free base. |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility is expected in nonpolar aprotic solvents. The related 4-bromopyridine hydrochloride is reported to be soluble in water. | The presence of the ionic hydrochloride salt and the polar boronic acid and pyridine functionalities suggest aqueous solubility. |

| Purity | Commercially available with >98% purity.[1][4] | - |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. The compound may be hygroscopic. | Based on safety data for related compounds. |

Experimental Protocols for Physical Property Determination

The following sections provide standardized, field-proven methodologies for determining the key physical properties of 4-Bromopyridine-3-boronic acid hydrochloride.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting range.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of 4-Bromopyridine-3-boronic acid hydrochloride into a mortar and gently grind to a fine powder. This ensures uniform heat transfer.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. A sample height of 2-3 mm is ideal.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid preliminary heating can be performed to approximate the melting point.

-

For an accurate measurement, heat rapidly to about 15-20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow.

Figure 2: Workflow for Melting Point Determination.

Solubility Determination

Understanding the solubility profile of 4-Bromopyridine-3-boronic acid hydrochloride is crucial for reaction setup, purification, and formulation.

Principle: A qualitative or quantitative assessment of the amount of solute that can dissolve in a given volume of solvent at a specific temperature.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes or cylinders

-

Analytical balance

-

A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane)

Procedure (Qualitative):

-

Sample Preparation: Weigh approximately 10 mg of the compound into a test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Dissolution: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Procedure (Quantitative - Gravimetric Method):

-

Saturated Solution Preparation: Add an excess amount of the compound to a known volume of solvent in a flask at a constant temperature. Stir the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[6]

-

Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear liquid) without disturbing the solid.

-

Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the collected supernatant to the dish and evaporate the solvent completely in a fume hood or under reduced pressure.

-

Mass Determination: Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.

-

Calculation: The solubility can be calculated in g/L or other appropriate units based on the mass of the dissolved solid and the volume of the supernatant taken.

Figure 3: Experimental Workflows for Solubility Determination.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. Due to the electron-withdrawing effects of the nitrogen atom, bromine, and boronic acid group, these aromatic protons will likely appear in the downfield region (typically δ 7.0-9.0 ppm). The proton on the nitrogen will be acidic and may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the boronic acid group and the carbon atom attached to the bromine atom will have characteristic chemical shifts.

Stability and Storage

Based on data for analogous compounds, 4-Bromopyridine-3-boronic acid hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere such as argon or nitrogen. It is likely hygroscopic and should be protected from moisture.

Conclusion

4-Bromopyridine-3-boronic acid hydrochloride is a valuable reagent in synthetic chemistry. While detailed physical property data is sparse in the literature, this guide provides a framework for its characterization through standardized experimental protocols. The provided data for related compounds serves as a useful estimation for handling and experimental design. Accurate determination of its physical properties by the end-user will ensure its effective and reproducible application in research and development.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Lab Guide | PDF. Retrieved from [Link]

-

BoronPharm. (n.d.). 4-Bromopyridine-3-boronic acid HCl. Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Bromopyridine-3-boronic acid HBr 95% | CAS: 2121512-92-1 | AChemBlock [achemblock.com]

- 3. 4-Bromopyridine | 1120-87-2 [chemicalbook.com]

- 4. boronpharm.com [boronpharm.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

solubility of pyridine boronic acid salts in water vs organic solvents

Topic: Solubility and Handling of Pyridine Boronic Acid Salts Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Zwitterionic Trap"

Pyridine boronic acids (PyBAs) represent a unique challenge in organic synthesis. Unlike their phenyl counterparts, PyBAs possess a basic nitrogen atom capable of intramolecular or intermolecular coordination with the Lewis-acidic boron center. This creates a "Zwitterionic Trap" : a state where the molecule exists as a high-melting, insoluble internal salt that resists dissolution in organic solvents while simultaneously being prone to rapid hydrolytic decomposition (protodeboronation) in water.

This guide analyzes the solubility profiles of PyBA salts (HCl and Trifluoroborates) versus their neutral forms and provides evidence-based protocols for their effective use in cross-coupling.

The Physicochemical Landscape

To master the solubility of these compounds, one must first understand their speciation. PyBAs do not exist as simple monomers in solution; they exist in a dynamic equilibrium determined by pH and solvent polarity.

The Four States of Pyridine Boronic Acids

-

Neutral Monomer: The ideal species for transmetalation, but rarely the dominant form.

-

Boroxine Trimer: The anhydrous form (often the commercial solid), soluble in some organics but requiring hydrolysis to react.

-

Zwitterion (Internal Salt): The "insoluble" form. High lattice energy makes it poor in non-polar solvents; high reactivity makes it unstable in water.

-

Cationic/Anionic Salts:

-

Cationic (HCl salt): Protonated nitrogen (

). -

Anionic (Trifluoroborate): Saturated boron (

).

-

Visualizing the Equilibrium

The following diagram illustrates the speciation landscape. Note that Stability and Solubility often move in opposite directions.

Figure 1: The speciation landscape of pyridine boronic acids. The Zwitterion is the gateway to decomposition, particularly for 2-pyridyl isomers.

Solubility Matrix: Water vs. Organic Solvents[1][2][3]

The solubility of PyBAs is strictly dictated by their ionic character. Researchers often fail by attempting to extract zwitterionic PyBAs into ether or DCM, resulting in massive material loss to the aqueous phase.

Comparative Solubility Table

| Solvent Class | Specific Solvent | Neutral / Zwitterion | HCl Salt ( | Trifluoroborate ( |

| Non-Polar | Hexanes, Pentane | Insoluble | Insoluble | Insoluble |

| Chlorinated | DCM, Chloroform | Very Poor | Insoluble | Insoluble |

| Ethers | Et₂O, THF | Poor to Moderate | Insoluble | Insoluble |

| Alcohols | Methanol, Ethanol | Soluble | Soluble | Soluble (Hot) |

| Polar Aprotic | DMSO, DMF | Soluble | Soluble | Soluble |

| Polar Aprotic | Acetone, MeCN | Poor | Poor | High Solubility |

| Aqueous | Water (pH 7) | Moderate (pH dependent) | Very High | Moderate to High |

Critical Insights for Process Design:

-

The Extraction Fallacy: You cannot effectively extract Pyridine Boronic Acid HCl salts or zwitterions from water using DCM or Ethyl Acetate.

-

Solution: If you must extract, you must buffer the aqueous phase to the isoelectric point (usually pH 5–7) to maximize the neutral form, but this risks protodeboronation (see Section 5).

-

Better Alternative: Evaporate water and extract the residue with MeOH or Acetone (for salts).

-

-

The Trifluoroborate Advantage: Potassium trifluoroborates are unique. They are insoluble in ether (allowing easy washing of impurities) but highly soluble in Acetone/MeCN. This allows for purification by simple precipitation: dissolve in Acetone, filter out inorganic salts (KCl/KBr), and concentrate.

Operational Protocols: Handling & Coupling

Protocol: Solubilizing Stubborn Salts for Suzuki Coupling

PyBA HCl salts are acidic. Adding them directly to a standard Suzuki condition (e.g.,

The "Pre-Neutralization" Workflow:

-

Dissolution: Dissolve the PyBA HCl salt in the minimum amount of Methanol or Water.

-

Stoichiometry Adjustment: Use 3.5 to 4.0 equivalents of base (e.g.,

or-

Reasoning: 1 eq neutralizes the HCl; 1 eq activates the boronic acid; 1-2 eq acts as the buffer.

-

-

Solvent Switch: If the reaction requires toluene/dioxane, add the co-solvent after the base has neutralized the salt.

Workflow: Selecting the Right System

Use this decision tree to select the optimal solvent/salt system for your coupling.

Figure 2: Decision matrix for optimizing pyridine boronic acid couplings.

The Stability Trap: Protodeboronation

The solubility of PyBAs in water is a double-edged sword. While water is an excellent solvent for the salts, it promotes protodeboronation , especially for 2-pyridyl boronic acids.

-

Mechanism: The lone pair on the pyridine nitrogen facilitates the cleavage of the C-B bond via a zwitterionic intermediate.[1]

-

Kinetic Data: 2-Pyridyl boronic acid has a half-life of minutes to hours in neutral water at elevated temperatures, whereas 3- and 4-pyridyl isomers are stable for days [1].

-

Mitigation Strategy:

References

-

Lloyd-Jones, G. C., et al. (2020).[4] The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

Knapp, D. M., & Burke, M. D. (2010). MIDA Boronates: A Solution to the Instability of 2-Pyridyl Boronic Acids. Journal of the American Chemical Society.

-

BenchChem Protocols. (2024). Application Notes for Suzuki Coupling of Heterocycles.

Sources

Advanced Synthesis and Safety Whitepaper: 4-Bromopyridine-3-Boronic Acid HCl

Executive Summary

In modern drug development, the construction of complex heteroaryl scaffolds requires building blocks that offer both versatility and precision. 4-Bromopyridine-3-boronic acid hydrochloride (and its related hydrobromide and free-base variants) serves as a highly valuable, bifunctional AB-type monomer. It possesses both an electrophilic bromide and a nucleophilic boronic acid on a single pyridine core. This whitepaper provides an in-depth technical analysis of its physicochemical properties, critical safety data (MSDS), and field-proven protocols for chemoselective cross-coupling, ensuring researchers can deploy this reagent with maximum efficacy and safety.

Physicochemical Profiling & Structural Causality

Handling heteroaryl boronic acids presents unique challenges. The proximity of the boronic acid to the electron-deficient pyridine nitrogen makes the C-B bond highly susceptible to protodeboronation (the hydrolytic cleavage of the carbon-boron bond).

To mitigate this, the compound is frequently synthesized and stored as a hydrochloride (HCl) or hydrobromide (HBr) salt . The Causality: Protonation of the pyridine nitrogen drastically reduces the electron density of the aromatic ring. This electron withdrawal destabilizes the transition state required for nucleophilic attack by water/hydroxide on the empty p-orbital of the boron atom, effectively "locking" the boronic acid in a stable state during storage.

Table 1: Quantitative Chemical Properties

| Property | Value / Specification | Causality / Relevance |

| Chemical Formula | C₅H₆BBrClNO₂ (HCl Salt) | Determines stoichiometric calculations. |

| Molecular Weight | 238.27 g/mol (HCl Salt) | Critical for precise catalyst loading. |

| CAS Numbers | 1256355-39-1 (Free base) 2121512-92-1 (HBr salt) | Essential for regulatory tracking and procurement. |

| Appearance | Off-white to pale yellow powder | Color shifts indicate oxidative degradation. |

| Storage Temp | -20°C, Inert Atmosphere | Prevents atmospheric moisture-induced deborylation. |

Comprehensive Material Safety Data (MSDS) & Hazard Mitigation

As a halogenated heteroaryl boronic acid, this compound presents specific toxicological risks that require stringent engineering controls . Boronic acids can act as Lewis acids, interacting reversibly with biological diols (such as carbohydrates and glycoproteins on cell surfaces), while the halogenated pyridine acts as a potential alkylating/arylating agent.

Table 2: GHS Hazard Classifications & Mitigation Strategies

| GHS Hazard Code | Description | Mechanistic Cause | Required Mitigation |

| H315 | Causes skin irritation | Lewis acid interaction with epidermal keratin/lipids. | Nitrile gloves (double-layered); lab coat. |

| H319 | Causes serious eye irritation | Rapid complexation with ocular mucosal diols. | Snug-fitting safety goggles; access to eyewash. |

| H335 | May cause respiratory irritation | Fine powder inhalation causes localized mucosal pH shifts. | Handle exclusively within a certified fume hood. |

Emergency & First Aid Protocols

-

Inhalation: Remove the subject to fresh air immediately. Validation: Monitor for delayed respiratory distress (bronchospasm), as the HCl salt can release trace hydrogen chloride gas upon contact with high-humidity environments.

-

Skin Contact: Flush with copious amounts of water for at least 15 minutes. Do not use chemical neutralizing agents, as exothermic reactions may exacerbate tissue damage.

-

Spill Mitigation: Do not sweep dry. Moisten the spill with a non-reactive solvent (e.g., isopropanol) to suppress dust, then collect in a sealed, labeled container for hazardous waste disposal.

Mechanistic Application: Mastering the Bifunctional Monomer

The primary utility of 4-Bromopyridine-3-boronic acid HCl lies in Suzuki-Miyaura cross-coupling. However, because it contains both a coupling donor (boronic acid) and acceptor (bromide), it is prone to uncontrolled self-polymerization (oligomerization).

To prevent this, researchers must exploit steric and electronic differentiation . The 4-bromo position is sterically hindered by the adjacent ortho-boronic acid. Therefore, the boronic acid moiety is significantly more reactive toward an external, unhindered aryl iodide than the internal bromide is toward oxidative addition by Palladium.

Fig 1: Chemoselective Suzuki-Miyaura catalytic cycle avoiding self-polymerization.

Self-Validating Experimental Protocol

The following protocol details the chemoselective coupling of 4-Bromopyridine-3-boronic acid HCl with an external Aryl Iodide, preserving the 4-bromo group for subsequent downstream functionalization.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Step 1: Reagent Preparation & Degassing

-

Action: In an oven-dried Schlenk flask, combine 4-Bromopyridine-3-boronic acid HCl (1.0 equiv), the target Aryl Iodide (1.2 equiv), and K₂CO₃ (3.0 equiv). Suspend in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with Argon for 15 minutes.

-

Causality: K₂CO₃ is chosen as a mild base; it is strong enough to form the reactive boronate complex required for transmetalation, but weak enough to minimize protodeboronation. Water is essential to dissolve the base and facilitate the boronate formation.

-

Self-Validation Check: The solution must transition from aerated (turbid/bubbly) to completely uniform and bubble-free. Failure to remove O₂ will result in oxidative homocoupling of the boronic acid.

Step 2: Catalyst Activation

-

Action: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 80°C.

-

Causality: The bidentate dppf ligand prevents the palladium from precipitating as inactive Pd black, maintaining a stable catalytic cycle even in the presence of the coordinating pyridine nitrogens.

-

Self-Validation Check: Upon reaching 80°C, the reaction mixture should exhibit a distinct color shift (typically from yellow to deep red/orange), confirming the in situ reduction of Pd(II) to the active Pd(0) species.

Step 3: Reaction Execution & In-Process QC

-

Action: Stir at 80°C for 4-6 hours.

-

Self-Validation Check: At t=4h, pull a 50 µL aliquot. Quench in EtOAc/H₂O. Run the organic layer on TLC (Hexanes/EtOAc 7:3). The disappearance of the Aryl Iodide spot and the emergence of a new, highly UV-active spot confirms conversion. Subsequent LC-MS analysis must show the target [M+H]⁺ mass with the characteristic isotopic pattern of a single Bromine atom (1:1 ratio of M / M+2 peaks), proving the 4-bromo group remained intact.

Step 4: Workup and Purification

-

Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Storage, Stability, and Degradation Pathways

To maintain the integrity of 4-Bromopyridine-3-boronic acid HCl, strict adherence to storage protocols is non-negotiable. The compound must be kept at -20°C under an inert atmosphere (Argon or Nitrogen) .

Fig 2: Primary degradation pathways of heteroaryl boronic acids requiring mitigation.

-

Protodeboronation: Accelerated by heat and strong bases. The HCl salt mitigates this, but prolonged exposure to ambient moisture will eventually neutralize the salt and initiate degradation.

-

Oxidation: Exposure to atmospheric oxygen converts the boronic acid into a pyridinol derivative, rendering it useless for cross-coupling.

-

Oligomerization: Trace metal contamination (even from stainless steel spatulas) can initiate premature self-coupling. Always use PTFE or ceramic spatulas when handling this reagent.

References

-

Title: 4-Bromopyridine-3-boronic acid HCl (BP21804) Catalog Source: BoronPharm URL: [Link]

A Senior Application Scientist's Guide to 4-Bromopyridine-3-boronic acid hydrochloride: From Sourcing to Synthesis

For the modern researcher and drug development professional, 4-Bromopyridine-3-boronic acid hydrochloride stands as a critical building block in the construction of complex molecular architectures. Its utility, particularly in palladium-catalyzed cross-coupling reactions, has cemented its role in the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview, from navigating the supplier landscape to detailed experimental protocols and the fundamental chemistry that underpins its reactivity.

Sourcing and Procurement of 4-Bromopyridine-3-boronic acid hydrochloride

Identifying a reliable source for starting materials is the foundation of any successful research campaign. 4-Bromopyridine-3-boronic acid hydrochloride is available from a range of global suppliers, each with varying grades of purity and available quantities.

When selecting a supplier, researchers should consider not only the purity but also the available analytical data, such as NMR, HPLC, and mass spectrometry results, to confirm the identity and quality of the compound. Many suppliers offer related compounds, and it is crucial to ensure the correct hydrochloride salt (CAS No. 1072945-87-7) is being sourced, as opposed to the free boronic acid, hydrobromide salt, or other derivatives.

Below is a table of notable suppliers for your consideration:

| Supplier | Purity | Notes |

| BoronPharm | ≥98% | A specialized supplier of boronic acids and their derivatives, offering this compound for research and pharmaceutical applications.[1] |

| BLD Pharm | Varies | Offers the free boronic acid and various salt forms. Check for availability of the hydrochloride salt. |

| AChemBlock | 95% | Provides the hydrobromide salt, which may be a suitable alternative in some synthetic routes.[2] |

| Sigma-Aldrich (Merck) | Varies | A major global supplier with extensive quality control and documentation. |

| Thermo Fisher Scientific (Alfa Aesar) | Varies | A well-established supplier offering a range of chemical reagents for research and development. |

Physicochemical Properties and Handling

Understanding the inherent properties of 4-Bromopyridine-3-boronic acid hydrochloride is paramount for its effective use and safe handling.

| Property | Value | Source |

| CAS Number | 1072945-87-7 | N/A |

| Molecular Formula | C₅H₅BBrNO₂·HCl | N/A |

| Molecular Weight | 238.28 g/mol | N/A |

| Appearance | White to off-white solid | |

| Purity | Typically >95-98% | [1][2] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere.[3] | [4][3] |

| Stability | Stable under normal conditions, but is hygroscopic.[4][3] | [4][3] |

Safety and Handling:

4-Bromopyridine-3-boronic acid hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin and serious eye irritation, as well as respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be conducted in a well-ventilated fume hood.[5]

Synthesis of Pyridyl Boronic Acids: A Technical Overview

The synthesis of pyridyl boronic acids often presents challenges due to the electron-deficient nature of the pyridine ring. However, established methods allow for their efficient preparation. A common route involves a lithium-halogen exchange at low temperatures, followed by quenching with a borate ester.

The following diagram illustrates a generalized workflow for the synthesis of a pyridyl boronic acid hydrochloride:

Caption: A generalized workflow for the synthesis of a pyridyl boronic acid hydrochloride.

A detailed protocol, adapted from the synthesis of a similar pyridyl boronic acid, is provided in a later section.[6] The key to a successful synthesis is maintaining anhydrous conditions and low temperatures during the lithium-halogen exchange to prevent side reactions.

The Suzuki-Miyaura Coupling: A Cornerstone Application

4-Bromopyridine-3-boronic acid hydrochloride is a versatile reagent, but its most prominent application is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and a variety of organic halides or triflates. The boronic acid functional group is crucial for this transformation.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner.

-

Transmetalation: The organic group from the boronic acid (after activation with a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The utility of boronic acids in medicinal chemistry is well-documented, with the FDA-approved drug Bortezomib being a prominent example of a therapeutic agent containing a boronic acid moiety.[7][8] This highlights the importance of reagents like 4-Bromopyridine-3-boronic acid hydrochloride in the discovery of new medicines.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative. This protocol should be adapted and optimized for specific substrates and desired outcomes.

Materials:

-

4-Bromopyridine-3-boronic acid hydrochloride (1.0 equiv)

-

Aryl halide or triflate (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromopyridine-3-boronic acid hydrochloride, the aryl halide or triflate, the palladium catalyst, and the base.[9]

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.[9][10]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[9]

Analytical Characterization

The identity and purity of 4-Bromopyridine-3-boronic acid hydrochloride and its reaction products should be confirmed using standard analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. The analysis of boronic acids and their esters by RP-HPLC can be challenging due to their potential for on-column hydrolysis.[11] Method development may be required, potentially involving the use of high-pH mobile phases or ion-pairing reagents to achieve good peak shape and retention.[11]

Conclusion

4-Bromopyridine-3-boronic acid hydrochloride is a valuable and versatile building block for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, sourcing, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for its successful application. By following established protocols and adhering to safety guidelines, scientists can effectively leverage this reagent to construct novel and complex molecules with therapeutic potential.

References

-

Quick Company. (n.d.). A Process For Preparation Of Tetrahydropyridine Analogs. Retrieved from [Link]

-

BoronPharm. (n.d.). 4-Bromopyridine-3-boronic acid HCl. Retrieved from [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

-

Silva, F., & Coimbra, J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(3), 231. [Link]

-

Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 1-13. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. boronpharm.com [boronpharm.com]

- 2. 4-Bromopyridine-3-boronic acid HBr 95% | CAS: 2121512-92-1 | AChemBlock [achemblock.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromopyridine-3-boronic acid HCl

The following Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of using 4-Bromopyridine-3-boronic acid HCl , a bifunctional "Janus" reagent that contains both a nucleophilic moiety (boronic acid) and an electrophilic moiety (bromide) on a pyridine scaffold.

Executive Summary

4-Bromopyridine-3-boronic acid HCl is a high-value heterocyclic building block used to synthesize 3,4-disubstituted pyridine scaffolds, a common motif in kinase inhibitors and GPCR ligands. Its unique structure presents a "chemoselectivity paradox": it possesses both the coupling partners (halide and boronic acid) required for a Suzuki reaction, creating a risk of uncontrolled self-polymerization.

This guide details the protocol for Chemoselective Cross-Coupling , where the boronic acid moiety is selectively engaged with an external electrophile (Aryl Iodide/Triflate), leaving the C4-Bromine intact for subsequent functionalization.

Technical Background & Mechanistic Logic

The Chemoselectivity Challenge

In a standard Suzuki-Miyaura reaction, a boronic acid (

-

Reagent: 4-Bromopyridine-3-boronic acid contains both

and -

Risk: If the catalyst inserts into the C4-Br bond of the reagent itself, the molecule will self-couple (homopolymerize), consuming the starting material and yielding insoluble oligomers.

The Solution: Kinetic Differentiation

To achieve selective cross-coupling, we exploit the rates of Oxidative Addition . Palladium(0) inserts into Carbon-Halogen bonds in the following order of reactivity:

By selecting a coupling partner with a more reactive leaving group (e.g., an Aryl Iodide), we direct the Pd(0) catalyst to insert into the external partner first. The resulting Organopalladium species then undergoes transmetalation with the boronic acid of our pyridine reagent. The C4-Bromine on the pyridine is too slow to compete, provided the temperature is controlled.

Stability Considerations

-

Protodeboronation: Pyridyl boronic acids are prone to hydrolytic C-B bond cleavage. The 3-position is relatively stable compared to the 2- or 4-positions, but the adjacent 4-Br and basic conditions can accelerate decomposition.

-

HCl Salt: The reagent is supplied as a Hydrochloride salt. This requires extra base equivalents to neutralize the HCl and activate the boronic acid (formation of the boronate-ate complex).

Experimental Design Strategy

Reaction Pathway Diagram

The following logic flow illustrates the competition between the desired cross-coupling and the undesired self-coupling.

Figure 1: Kinetic pathway demonstrating the requirement for an Aryl Iodide partner to outcompete the internal Bromide.

Reagent & Solvent Selection Table

| Component | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM | Robust, air-stable. The bidentate ligand prevents coordination of the pyridine nitrogen to the Pd center. |

| Base | K₂CO₃ or Cs₂CO₃ | Carbonates are mild enough to prevent rapid protodeboronation but strong enough to activate the boronic acid. |

| Solvent | 1,4-Dioxane / Water (4:1) | The water is critical for dissolving the inorganic base and the HCl salt. Dioxane solubilizes the organics. |

| Stoichiometry | 1.0 : 1.1 (Ar-I : Py-B) | Slight excess of the pyridine boronic acid compensates for any minor protodeboronation. |

| Base Equiv. | 3.0 - 3.5 equiv | CRITICAL: 1 eq neutralizes HCl, 1 eq activates Boron, 1 eq scavenges HI byproduct. |

Detailed Protocol: Synthesis of 3-(4-Methoxyphenyl)-4-bromopyridine

This protocol exemplifies the coupling of 4-Bromopyridine-3-boronic acid HCl with 4-Iodoanisole.

Materials

-

Reagent A: 4-Bromopyridine-3-boronic acid HCl (MW: 238.27 g/mol )

-

Reagent B: 4-Iodoanisole (MW: 234.03 g/mol )

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Solvents: 1,4-Dioxane (degassed), Distilled Water (degassed)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

-

Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

-

Charge Solids: Add Reagent B (4-Iodoanisole, 234 mg, 1.0 mmol), Reagent A (4-Bromopyridine-3-boronic acid HCl, 262 mg, 1.1 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%).

-

Note: Adding the catalyst before the solvent ensures it is distributed, but some prefer adding it last to the solution. Both are acceptable if the system is inerted quickly.

-

Step 2: Solvent & Base Addition [3]

-

Dissolve K₂CO₃ (483 mg, 3.5 mmol) in distilled water (2 mL).

-

Add 1,4-Dioxane (8 mL) to the reaction flask containing the solids.

-

Add the aqueous K₂CO₃ solution to the flask.

-

Observation: Evolution of CO₂ gas may occur as the base neutralizes the HCl salt. Allow this to subside (1-2 mins).

-

Step 3: Inert Atmosphere (Critical)

-

Seal the flask with a septum.

-

Sparge the biphasic mixture with Nitrogen or Argon gas for 5–10 minutes.

-

Why: Oxygen promotes homocoupling of boronic acids (Glaser-type) and oxidizes the phosphine ligands.

-

Step 4: Reaction

-

Heat the mixture to 60°C in an oil bath or heating block.

-

Temperature Control: Do NOT exceed 80°C. Higher temperatures increase the risk of Pd inserting into the 4-Br bond (loss of chemoselectivity).

-

-

Monitor by TLC or LCMS every 2 hours.

-

Endpoint: Disappearance of 4-Iodoanisole. The 4-Bromopyridine-3-boronic acid spot may streak; focus on the conversion of the iodide.

-

-

Typical reaction time: 4–6 hours.

Step 5: Work-up

-

Cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

-

Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

-

Combine organic layers and wash with Brine (sat. NaCl).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc).

-

Note: Pyridine derivatives can streak on silica. Adding 1% Triethylamine to the eluent can improve peak shape.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Protodeboronation | Boronic acid hydrolysis before coupling. | Switch to anhydrous conditions using CsF as base in dry Dioxane/MeOH. |

| Homocoupling of Reagent | Temperature too high; Pd inserting into Br. | Lower temperature to 40-50°C. Use a more active catalyst (e.g., Pd(dtbpf)Cl₂ ) to facilitate the Ar-I coupling at lower temps. |

| Incomplete Conversion | Catalyst poisoning by Pyridine N. | Ensure Pd(dppf)Cl₂ is used (chelating ligand). Avoid Pd(PPh₃)₄ if conversion stalls. |

| Black Precipitate | Pd precipitation ("Pd Black"). | Inefficient ligation. Add extra ligand (e.g., dppf) or ensure strict O₂ removal. |

Alternative Coupling Partners

If the external electrophile is an Aryl Bromide (instead of Iodide), chemoselectivity becomes difficult because the reactivity gap between the external Ar-Br and the internal Py-Br is narrow.

-

Strategy: Convert the external Ar-Br to a Boronic Ester first, then use 3,4-Dibromopyridine as the electrophile. This inverts the strategy and avoids the use of the unstable pyridine boronic acid entirely.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

BenchChem. (2025). Application Notes for Suzuki-Miyaura Coupling of Halopyridines. (General reference for pyridine handling). Link

-

BoronPharm. (2024). Product Specification: 4-Bromopyridine-3-boronic acid HCl. Link

-

Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide.[1][2] Chemical and Pharmaceutical Bulletin, 73(4), 327–335.[1] Link

Sources

protocol for cross-coupling 4-bromopyridine-3-boronic acid

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 4-Bromopyridine with Arylboronic Acids: Protocols and Mechanistic Insights

Introduction